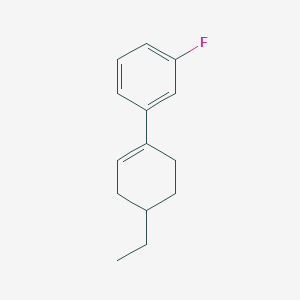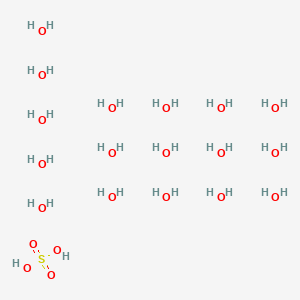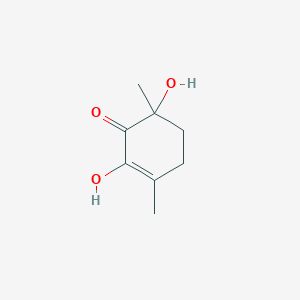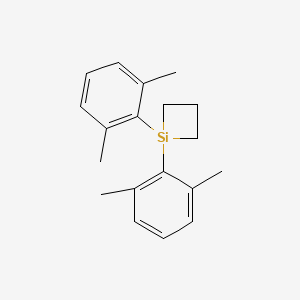![molecular formula C18H26F4N4O2 B12599817 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] CAS No. 648440-90-8](/img/structure/B12599817.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] is a synthetic organic compound characterized by its unique structure, which includes a dodecane backbone and two oxadiazole rings substituted with difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] typically involves the reaction of dodecane-1,12-diol with 5-(difluoromethyl)-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole rings. The reaction mixture is then heated to a temperature range of 80-120°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Sodium hydride in dimethylformamide at 60-80°C.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers with unique properties such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Catalysis: Serves as a catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds.
Biological Research: Studied for its interactions with biological macromolecules and potential use in drug delivery systems.
Mécanisme D'action
The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] exerts its effects involves the interaction of its oxadiazole rings with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, disrupting their normal function and leading to cell death in the case of antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(Dodecane-1,12-diyl)bis[1-methyl-1H-benzo[d]imidazol-3-ium] bromide
- 3,3’-(Dodecane-1,12-diyl)bis[1-methylimidazolium] bromide
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it more effective in various applications compared to its analogs.
Propriétés
Numéro CAS |
648440-90-8 |
|---|---|
Formule moléculaire |
C18H26F4N4O2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
5-(difluoromethyl)-3-[12-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H26F4N4O2/c19-15(20)17-23-13(25-27-17)11-9-7-5-3-1-2-4-6-8-10-12-14-24-18(16(21)22)28-26-14/h15-16H,1-12H2 |
Clé InChI |
HVMUXRCRXGDQPN-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCC1=NOC(=N1)C(F)F)CCCCCC2=NOC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)


![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)





propanedinitrile](/img/structure/B12599825.png)
